Bis(dibutylamino)disulfide

Description

Contextualization within Organosulfur Chemistry and N,N'-Dialkylamino Disulfides

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are fundamental to numerous areas of chemistry and biology. wikipedia.orgnih.gov The disulfide bond (–S–S–), a key functional group in this class, is crucial for the structural integrity of proteins and plays a significant role in various biochemical processes. rsc.orgmdpi.com

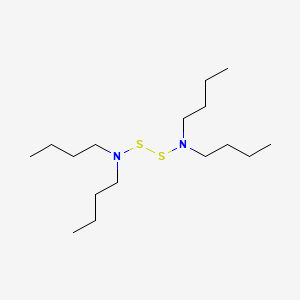

Bis(dibutylamino)disulfide, with the chemical formula C₁₆H₃₆N₂S₂, belongs to the specific subclass of N,N'-dialkylamino disulfides. vulcanchem.compharmaffiliates.com These compounds are characterized by a central disulfide linkage flanked by two nitrogen atoms, each bearing alkyl substituents. acs.org This structural feature, the N-S bond, imparts unique reactivity to the disulfide bridge. Notably, the sulfur-sulfur bond in N,N'-dialkylamino disulfides possesses a lower bond dissociation energy compared to their dialkyl disulfide counterparts. rsc.org This is attributed to the stabilizing effect of the nitrogen lone pairs on the resulting thiyl radicals, making the S-S bond more susceptible to cleavage under thermal or chemical stimuli. rsc.org This inherent reactivity underpins their utility in dynamic covalent chemistry and the development of responsive materials. rsc.orgrsc.org The synthesis of N,N'-dialkylamino disulfides is commonly achieved through the reaction of a secondary amine, such as dibutylamine (B89481), with sulfur monochloride. acs.org

Historical Trajectories and Foundational Discoveries Pertaining to this compound and Analogues

The exploration of organosulfur compounds dates back to the 19th century with the discovery of isocyanates. rsc.org The development of vulcanization processes for rubber in the mid-19th century spurred significant research into sulfur-containing compounds that could act as accelerators. google.com This led to the investigation of various classes of organosulfur molecules, including thiuram disulfides, which are structurally related to N,N'-dialkylamino disulfides. chemotechnique.seatamanchemicals.comchembk.comchembk.com For instance, tetramethylthiuram disulfide (TMTD) has been widely used as a vulcanization accelerator. chemotechnique.seatamanchemicals.com

Contemporary Research Significance and Emerging Roles of this compound in Chemical Sciences

In contemporary chemical research, this compound and its analogues are being explored for a range of applications beyond their traditional roles. A primary and established use of this compound is as an intermediate in the synthesis of agrochemicals, specifically insecticides. echemi.com

More recently, the unique reactivity of the N,N'-dialkylamino disulfide linkage has positioned these compounds at the forefront of materials science. Their relatively weak S-S bond allows for dynamic exchange reactions, making them ideal cross-linkers for the creation of covalent adaptable networks (CANs) or vitrimers. rsc.orgrsc.org These materials possess the advantageous properties of thermosets, such as robustness and creep resistance at elevated temperatures, while also being reprocessable, akin to thermoplastics. rsc.org This recyclability offers a sustainable approach to polymer design. rsc.org Research has demonstrated the successful use of dialkylamino disulfide cross-linkers in creating reprocessable polyethylene (B3416737) CANs through a catalyst-free, one-pot reactive process. rsc.org

Furthermore, analogues of this compound are investigated as vulcanization accelerators for various types of rubber, including isoprene (B109036) rubber. jst.go.jp These accelerators can influence the vulcanization rate and impart desirable properties to the final product, such as improved aging and reversion resistance. jst.go.jp The mechanism often involves the formation of new crosslinks within the polymer matrix. jst.go.jp

Another emerging area of interest is the potential for N,N'-dialkylamino disulfides to act as hydrogen sulfide (B99878) (H₂S) releasing agents. acs.org H₂S is a significant biological signaling molecule, and compounds that can deliver it in a controlled manner are of great interest for therapeutic applications. Studies on water-soluble diaminodisulfides have shown that they can release H₂S in the presence of thiols, suggesting a potential avenue for the design of novel H₂S donors. acs.org The reactivity of aminodisulfides has also been harnessed in organic synthesis, for example, in the silver-mediated synthesis of benzothiazine derivatives. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67271-09-4 pharmaffiliates.comechemi.comchemsrc.comchemicalbook.com |

| Molecular Formula | C₁₆H₃₆N₂S₂ vulcanchem.compharmaffiliates.com |

| Molecular Weight | 320.6 g/mol pharmaffiliates.com |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Table 2: Selected Research Findings on N,N'-Dialkylamino Disulfides

| Research Area | Key Finding | Reference |

| Synthesis | N,N'-dialkylamino disulfides can be synthesized in high yields from the reaction of secondary amines with sulfur monochloride. | acs.org |

| Polymer Chemistry | Dialkylamino disulfides act as dynamic cross-linkers for creating reprocessable covalent adaptable networks (CANs) from polyethylene. | rsc.orgrsc.org |

| Vulcanization | Analogues like 6-dibutylamino-1, 3, 5-triazine-2, 4-bis (benzothiazolyl disulfide) act as effective vulcanization accelerators for isoprene rubber. | jst.go.jp |

| Biomedical Potential | Water-soluble diaminodisulfides can release hydrogen sulfide (H₂S) in the presence of thiols, indicating potential as H₂S donors. | acs.org |

| Organic Synthesis | Aminodisulfides can be used in silver-mediated reactions with alkenes to synthesize benzothiazine derivatives. | rsc.org |

Properties

IUPAC Name |

N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJQNXUWYZXFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SSN(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563254 | |

| Record name | N,N'-Disulfanediylbis(N-butylbutan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67271-09-4 | |

| Record name | N,N'-Disulfanediylbis(N-butylbutan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Bis Dibutylamino Disulfide

Fundamental Transformations of the Disulfide Bond

The disulfide bond is a covalent linkage characterized by a relatively low bond dissociation energy, making it susceptible to cleavage under various conditions. For dialkyl disulfides, this energy is approximately 251 kJ/mol. researchgate.net The presence of adjacent amino groups in Bis(dibutylamino)disulfide influences the electronic properties and reactivity of the S-S bond compared to simple alkyl or aryl disulfides.

The cleavage of the disulfide bond in this compound can be initiated by nucleophiles. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks one of the sulfur atoms, leading to the scission of the S-S bond and the formation of a new sulfur-nucleophile bond and a dibutylaminothiolate anion as a leaving group.

The general mechanism can be represented as: (Bu2N-S-S-NBu2) + Nu- → Bu2N-S-Nu + Bu2N-S-

The rate and feasibility of this reaction depend on the strength of the nucleophile and the reaction conditions. A variety of nucleophiles can effect this transformation, with soft nucleophiles like thiols (in their thiolate form) and phosphines being particularly effective. Theoretical and experimental evidence for analogous disulfide systems suggests a linear, trisulfide-like transition state where the negative charge is delocalized across the attacking nucleophile and the leaving sulfur atom. cam.ac.uk

Table 1: Common Nucleophiles Known to Cleave Disulfide Bonds

| Nucleophile Class | Example Species | General Reactivity |

|---|---|---|

| Thiols/Thiolates | R-SH / R-S⁻ | Highly effective, involved in thiol-disulfide exchange reactions. cam.ac.ukwikipedia.org |

| Phosphines | PR₃ (e.g., Trimethylphosphine) | Strong nucleophiles that readily cleave S-S bonds. ethz.ch |

| Cyanide | CN⁻ | A potent nucleophile for disulfide bond cleavage. |

The relatively weak S-S bond can undergo homolytic cleavage to form two sulfur-centered radicals. This process can be initiated by heat, light, or a radical initiator. In the case of this compound, homolysis would yield two dibutylaminothiyl radicals (Bu2N-S•).

(Bu2N-S-S-NBu2) → 2 Bu2N-S•

These resulting aminothiyl radicals are reactive intermediates that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or recombination. The formation of such radicals is a key step in many processes, including some polymerization reactions where dialkylamino disulfides can act as dynamic covalent cross-linkers. rsc.org The stability of the resulting radical is influenced by the substituents. The nitrogen atom adjacent to the sulfur may offer some degree of stabilization. The bond dissociation energy (BDE) is a key parameter governing these radical processes.

Table 2: Typical Bond Dissociation Energies (BDEs) Relevant to Disulfide Chemistry

| Bond | Compound Type | Typical BDE (kJ/mol) |

|---|---|---|

| R-S–S-R | Dialkyl Disulfide | ~251 researchgate.net |

| R-S–H | Thiol | ~365 mdpi.com |

| C–H | Methane | 439 |

The reactivity of this compound can be induced by the input of thermal or photochemical energy.

Thermal Inducement : Heating this compound can provide sufficient energy to overcome the activation barrier for the homolytic cleavage of the S-S bond, generating aminothiyl radicals as described above. The temperature required for significant decomposition depends on the specific bond dissociation energy. For some dialkylamino disulfides, this dynamic bond exchange is utilized to create reprocessable covalent adaptable networks, where the disulfide linkages can break and reform at elevated temperatures. rsc.org

Photochemical Inducement : Irradiation with light of an appropriate wavelength can also promote the homolysis of the S-S bond. Disulfides can absorb UV light, leading to an excited state that readily dissociates into radicals. This photolysis is a common method for generating thiyl radicals for use in organic synthesis, such as in thiol-ene reactions or cyclizations. mdpi.com The use of photolysis to cleave disulfide bridges in molecules like cysteine-based peptides is a known strategy to generate thiyl radicals in situ. mdpi.com

Redox Chemistry of this compound and its Derivatives

The sulfur atoms in this compound exist in a formal oxidation state of -1. They can readily participate in redox reactions, undergoing both oxidation and reduction.

This compound can undergo one-electron oxidation to form a disulfide radical cation. This process can be achieved electrochemically or with chemical oxidants. researchgate.net

(Bu2N-S-S-NBu2) - e- → [Bu2N-S-S-NBu2]•+

Studies on analogous diaryl disulfides have shown that these radical cations can be modestly stable and can be detected using techniques like cyclic voltammetry. researchgate.net These radical cations are highly reactive intermediates. They can, for instance, dimerize or react with other neutral disulfide molecules, potentially leading to the formation of trisulfides. researchgate.net

Conversely, one-electron reduction leads to the formation of a radical anion, which can subsequently cleave to yield a thiolate anion and a thiyl radical. Electron transfer dissociation (ETD) mass spectrometry studies on disulfide-containing peptides demonstrate that electron capture can lead to direct cleavage of the S-S bond. nih.gov

Table 3: Half-Wave Potentials for the Oxidation of Representative Diaryl Disulfides

| Compound | R Group | E₁/₂ (V vs. Ferrocene (B1249389)/Ferrocenium) |

|---|---|---|

| (p-MeC₆H₄)₂S₂ | Methyl | 1.04 |

| (p-FC₆H₄)₂S₂ | Fluoro | 1.21 |

| (p-MeOC₆H₄)₂S₂ | Methoxy | 0.92 |

Data sourced from electrochemical studies on diaryl disulfides, which serve as an analogue for the redox behavior of the S-S bond. researchgate.net The redox potential of this compound would be influenced by the electron-donating nature of the amino groups.

The disulfide linkage is a key functional group in many biological and chemical redox cycles. nih.gov The interconversion between a disulfide and its reduced thiol form is a fundamental redox process. For this compound, reduction would lead to the formation of dibutylaminothiol.

(Bu2N-S-S-NBu2) + 2[H] ⇌ 2 Bu2N-SH

This reduction can be accomplished using various reducing agents. The reverse reaction, the oxidation of the aminothiol (B82208) back to the disulfide, can be achieved with mild oxidizing agents. This reversible cycle is analogous to the glutathione (B108866) system (GSSG/GSH) in biology, which plays a crucial role in maintaining cellular redox balance. The ability of dialkylamino disulfides to undergo this reversible cleavage and reformation is central to their application in dynamic covalent chemistry. rsc.org

Reactivity Profiles of the Dibutylamino Moieties

The reactivity of the dibutylamino moieties in this compound is a critical aspect of its chemical behavior. The nitrogen atoms, with their lone pairs of electrons, are the primary centers for both protonation and nucleophilic attack. The electronic environment of these amino groups is influenced by the adjacent sulfur-sulfur bond, which can affect their basicity and reactivity towards electrophiles.

Protonation Equilibria and Basicity Characterization

The pKa value of the conjugate acid of an amine is a common measure of its basicity in solution. vcalc.com For secondary amines like dibutylamine (B89481), the presence of two electron-donating alkyl groups increases the electron density on the nitrogen atom, making it more basic than primary amines or ammonia. libretexts.org The pKa of dibutylamine's conjugate acid is approximately 11.25 to 11.31. vcalc.comnih.govchemicalbook.comeastman.com This indicates that dibutylamine is a moderately strong base.

It is expected that the dibutylamino moieties in this compound will exhibit a similar basicity. Upon protonation, a dibutylammonium ion would be formed. The equilibrium for this process can be represented as follows:

(C₄H₉)₂N-S-S-N(C₄H₉)₂ + H⁺ ⇌ [(C₄H₉)₂NH-S-S-N(C₄H₉)₂]⁺

The presence of the disulfide linkage may have a modest electronic influence on the nitrogen atoms, but a significant deviation from the basicity of dibutylamine is not anticipated.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Dibutylamine | 11.25 | vcalc.comchemicalbook.com |

| Dibutylamine | 11.31 | nih.gov |

| n-Butylamine | 10.78 | nih.govwikipedia.org |

Interaction with Electrophilic Species and Cyclization Reactions

The lone pairs on the nitrogen atoms of the dibutylamino groups make them nucleophilic and thus reactive towards a variety of electrophilic species. A notable reaction of bis(dialkylamino)disulfides is their interaction with alkenes in the presence of Lewis acids, leading to aminosulfenylation of the double bond.

Research has shown that in the presence of a strong Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), bis(dialkylamino)disulfides react with alkenes like ethene and cyclohexene (B86901) to yield bis(1,2-adducts) after hydrolytic workup. sci-hub.se This suggests that both aminosulfenyl moieties of the disulfide can add across the double bonds.

Conversely, when a weaker Lewis acid like zinc chloride (ZnCl₂) is employed, the reaction with the same alkenes tends to produce mono(1,2-adducts). sci-hub.se This indicates that the strength of the Lewis acid plays a crucial role in controlling the extent of the reaction.

The proposed mechanism likely involves the activation of the disulfide by the Lewis acid, leading to the formation of a highly electrophilic species that is then attacked by the nucleophilic alkene. The resulting intermediate can then be trapped by a nucleophile or undergo further reaction.

| Alkene | Lewis Acid | Product Type | Reference |

|---|---|---|---|

| Ethene | BF₃·Et₂O | Bis(1,2-adduct) | sci-hub.se |

| Cyclohexene | BF₃·Et₂O | Bis(1,2-adduct) | sci-hub.se |

| Ethene | ZnCl₂ | Mono(1,2-adduct) | sci-hub.se |

| Cyclohexene | ZnCl₂ | Mono(1,2-adduct) | sci-hub.se |

Currently, there is a lack of specific studies in the available literature detailing cyclization reactions that directly involve the dibutylamino moieties of this compound to form new heterocyclic structures.

Kinetic and Thermodynamic Aspects of this compound Transformations

A comprehensive understanding of the chemical transformations of this compound requires an analysis of the kinetic and thermodynamic parameters that govern these reactions. However, there is a notable absence of specific experimental or computational data in the literature concerning the kinetics and thermodynamics of reactions involving this compound. Therefore, a discussion of these aspects must be framed in the context of general principles of disulfide and S-N bond chemistry.

The central S-S bond and the two S-N bonds are the most likely sites of reaction. The thermodynamics of the cleavage of these bonds will dictate the feasibility of various transformations. The homolytic cleavage of a disulfide bond to form two sulfenyl radicals is a key step in many of their reactions. Similarly, the cleavage of the S-N bond can proceed through either homolytic or heterolytic pathways.

From a thermodynamic standpoint, the bond dissociation energy (BDE) of the N-S bond is a critical parameter. For some related compounds, the N-S bond has a relatively low BDE, suggesting that homolytic cleavage can be induced under certain conditions. nih.gov

The kinetics of reactions involving this compound, such as the aminosulfenylation of alkenes, will be influenced by several factors, including the nature of the electrophile, the solvent, and the temperature. In the case of Lewis acid-catalyzed reactions, the concentration and strength of the Lewis acid will significantly impact the reaction rate.

Due to the lack of specific data, a quantitative analysis of the kinetic and thermodynamic aspects of this compound transformations is not possible at this time. Further experimental and computational studies are required to elucidate these important parameters.

Theoretical and Computational Chemistry of Bis Dibutylamino Disulfide

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of Bis(dibutylamino)disulfide at the molecular level. These approaches model the behavior of electrons and nuclei to predict a range of properties that are often difficult to determine experimentally.

The dibutylamino groups introduce additional degrees of freedom, with their alkyl chains capable of adopting numerous conformations. Steric hindrance between the bulky butyl groups plays a significant role in determining the most stable conformations, favoring arrangements that minimize these repulsive interactions. Torsional strain, which arises from the eclipsing of bonds during rotation, is another key factor that computational models quantify to predict the relative stability of different conformers.

Table 1: Representative Torsional Energy Barriers for Bonds in Amino Disulfides

| Bond of Rotation | Dihedral Angle (°) | Energy Barrier (kcal/mol) | Conformation |

|---|---|---|---|

| N-S-S-N | ~90 | 0 | Skew (gauche) - Minimum |

| N-S-S-N | 0 | 5-10 | Syn (eclipsed) - Maximum |

| N-S-S-N | 180 | 2-5 | Anti (trans) - Saddle Point |

Note: The data in this table are representative values for amino disulfides and are intended to be illustrative for this compound, for which specific experimental data is not widely available.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide clues about how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized on the sulfur and nitrogen atoms, which possess lone pairs of electrons. This makes these sites nucleophilic and susceptible to attack by electrophiles. The LUMO, conversely, is likely to be associated with the antibonding σ* orbital of the S-S bond. The relatively low energy of this σ* orbital makes the disulfide bond susceptible to cleavage by nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. FMO theory can be used to rationalize why this compound can act as a sulfur-transfer agent or a source of aminyl radicals under certain conditions.

Table 2: Calculated Frontier Orbital Energies for a Model Amino Disulfide

| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

|---|---|---|---|

| HOMO | -8.5 | N, S (lone pairs) | Nucleophilic, electron-donating |

| LUMO | +1.2 | S-S (σ*) | Electrophilic, susceptible to nucleophilic attack |

Note: These values are hypothetical and based on typical calculations for similar molecules. They serve to illustrate the application of FMO theory.

The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms (N, S, C, H). Computational methods can calculate the partial atomic charges and generate electrostatic potential (ESP) maps. These maps visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

In this compound, the nitrogen atoms are expected to have a significant negative partial charge, making them sites for hydrogen bonding or coordination to electrophiles. The sulfur atoms, while less electronegative than nitrogen, also carry a degree of negative charge but are adjacent to the electropositive regions of the disulfide bond, known as σ-holes. The ESP map would reveal these electron-rich nitrogen centers and the complex electrostatic environment around the disulfide linkage, which is crucial for understanding intermolecular interactions and the initial stages of chemical reactions.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a dynamic picture of how this compound participates in chemical reactions.

The cleavage of the S-S bond is a characteristic reaction of disulfides. Computational models can simulate this process under various conditions, such as nucleophilic attack or reduction. For this compound, nucleophilic cleavage would involve the approach of a nucleophile to one of the sulfur atoms, leading to a transition state where the S-S bond is partially broken and a new bond with the nucleophile is partially formed. The calculated energy barrier for this transition state determines the reaction rate.

Similarly, the formation of the disulfide bond from two aminothiol (B82208) radicals can be modeled. These calculations help to understand the thermodynamics and kinetics of the equilibrium between the disulfide and its constituent radicals, which is fundamental to its role in processes like vulcanization.

This compound can serve as a precursor to nitrogen- and sulfur-centered radicals, particularly under thermal or photochemical conditions. Computational simulations can model the homolytic cleavage of the S-S or S-N bonds to generate these radical species. The energy required for these processes can be calculated, providing insight into the compound's stability and its potential as a radical initiator.

Once formed, the propagation pathways of these radicals can be simulated. For instance, the dibutylaminyl radical can undergo various reactions, such as hydrogen abstraction or addition to double bonds. By modeling the transition states and energetics of these subsequent steps, a comprehensive understanding of the radical-mediated chemistry of this compound can be achieved. These simulations are crucial for applications where the controlled generation of radicals is desired.

Molecular Dynamics Simulations to Understand Dynamic Behavior in Solution and Materials

While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be understood from simulations of related molecules containing disulfide bonds. nih.govpnas.org The central feature governing the dynamics of this molecule is the disulfide bond (S-S) and its interplay with the bulky dibutylamino groups.

Solvent Interaction: In solution, simulations can model how solvent molecules (e.g., water, organic solvents) arrange around the hydrophobic butyl chains and the more polar dithiocarbamate (B8719985) core, influencing solubility and reactivity.

Disulfide Exchange: The disulfide bond is known for its ability to undergo exchange reactions, a dynamic process that can be modeled using specialized MD techniques or quantum mechanics/molecular mechanics (QM/MM) methods. acs.org This is particularly relevant in materials science, where such dynamic bonds can impart self-healing properties. researchgate.net

A hypothetical MD simulation to study this compound in an aqueous solution would involve defining a simulation box, selecting an appropriate force field (e.g., AMBER, CHARMM) to describe the interatomic forces, and solving Newton's equations of motion. The resulting trajectory provides a detailed movie of molecular motion, from which various properties can be calculated. nih.gov

Interactive Table: Representative Parameters for a Molecular Dynamics Simulation of a Thiuram Disulfide

| Parameter | Value / Description | Purpose |

| System Setup | ||

| Molecule | This compound | The molecule of interest. |

| Solvent | TIP3P Water Model | To simulate an aqueous environment. |

| Box Type | Cubic | Defines the simulation cell. |

| Box Size | 10 Å buffer from molecule | Ensures the molecule does not interact with its periodic image. |

| Simulation Protocol | ||

| Force Field | GAFF (General Amber Force Field) | A set of parameters to describe the potential energy of the system. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Timestep | 2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100 ns | Duration of the simulation to ensure adequate sampling of conformations. |

| Analysis | ||

| Properties Calculated | RMSD, Radius of Gyration, Dihedral Angles | To quantify conformational stability, size, and flexibility. |

Studies on other disulfide-containing systems have shown that the presence of the S-S bond can constrain protein fluctuations and stabilize specific conformations. pnas.org Conversely, the formation of a disulfide bond can also induce structural frustration and dynamic disorder in certain molecular environments. acs.org For this compound, the bulky butyl groups would sterically interact with each other and the disulfide core, leading to a complex and dynamic conformational landscape that MD simulations are well-suited to explore.

Structure-Reactivity Relationship Prediction via In Silico Methods

In silico methods, particularly those based on quantum mechanics, are invaluable for predicting the chemical reactivity of molecules like this compound. These computational approaches can elucidate the relationship between a molecule's electronic structure and its reactivity without the need for laboratory experiments. wikipedia.orgnih.gov

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a primary computational method used to investigate molecular properties. nih.gov For this compound, DFT calculations can determine optimized geometry, electronic structure, and reactivity descriptors. Key structural features of thiuram disulfides identified by such methods include a C-N bond with partial double bond character and distinct lengths for the C=S and C-S bonds within the dithiocarbamate unit. nih.gov

The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the region from which an electron is most likely to be donated. In molecules with disulfide bonds, the HOMO is often associated with the lone pairs of the sulfur atoms, indicating their nucleophilic character.

LUMO: Represents the region most likely to accept an electron. The LUMO is frequently localized around the σ* (antibonding) orbital of the S-S bond, making it susceptible to nucleophilic attack and reductive cleavage.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can also generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. For thiuram disulfides, the sulfur atoms of the disulfide bridge are expected to be electrophilic sites, while the nitrogen atoms and thiocarbonyl sulfur atoms are potential nucleophilic centers.

Interactive Table: Key Reactivity Descriptors from DFT Calculations for a Representative Thiuram Disulfide

| Descriptor | Definition | Predicted Role in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability; a smaller gap suggests higher reactivity. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. wikipedia.orgnih.gov For a class of compounds like thiuram disulfides, a QSAR model could predict a specific activity based on calculated molecular descriptors.

A QSAR study on a series of thiuram disulfides, for example, might correlate their inhibitory activity against an enzyme with descriptors such as molecular volume, surface area, hydrophobicity (logP), and quantum-chemical parameters derived from DFT. researchgate.net The process involves:

Data Set Compilation: Assembling a group of thiuram disulfides with known experimental activity values.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the set.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation relating the descriptors to the activity.

Validation: Testing the model's predictive power using an external set of compounds or cross-validation techniques.

Such models have successfully shown that the biological activity of organosulfur compounds can be attributed to a combination of quantum-chemical, geometrical, and topological descriptors. researchgate.net For this compound, a validated QSAR model could predict its potential activity by simply calculating its relevant molecular descriptors and inputting them into the model equation.

This compound as a Chemical Crosslinking Agent in Polymer Networks

This compound serves as an effective chemical crosslinking agent, contributing to the formation of robust and dynamic polymer networks. Its utility in this regard is primarily attributed to the presence of a disulfide bond, which can undergo reversible cleavage and formation, imparting unique properties to the resulting materials. This is particularly valuable in the vulcanization of rubbers, where disulfide compounds, analogous to this compound, act as accelerators and sulfur donors, facilitating the creation of crosslinked elastomeric networks with enhanced mechanical properties and thermal stability.

Mechanisms of Disulfide-Mediated Network Formation in Polymer Systems

The formation of polymer networks facilitated by this compound involves the cleavage of the disulfide bond to generate reactive species that can interact with polymer chains. This process can be initiated thermally or photochemically, leading to the homolytic cleavage of the S-S bond and the formation of two N,N-dibutylaminothiyl radicals.

These radicals can then participate in several reactions to form crosslinks:

Hydrogen Abstraction: The aminothiyl radicals can abstract hydrogen atoms from the polymer backbone, creating radical sites on the polymer chains. The subsequent combination of these polymer radicals results in the formation of covalent crosslinks.

Addition to Unsaturation: In the case of unsaturated polymers, the aminothiyl radicals can add across double bonds, creating a new radical on the polymer chain which can then propagate further crosslinking reactions.

Disulfide Exchange: The generated thiyl radicals can also react with other disulfide bonds present in the system, leading to a dynamic exchange of disulfide linkages. This dynamic nature allows for the rearrangement of the polymer network, which can lead to properties such as self-healing and stress relaxation.

Impact on Macromolecular Architecture and Topological Design

The use of this compound as a crosslinking agent offers a powerful tool for controlling the macromolecular architecture and topological design of polymer networks. The dynamic covalent nature of the disulfide bond allows for the creation of "smart" materials that can respond to external stimuli such as heat, light, or reducing agents.

By carefully controlling the reaction conditions, it is possible to tailor the crosslink density and the distribution of crosslinks within the polymer matrix. This, in turn, influences the macroscopic properties of the material, including its modulus, elasticity, and swelling behavior. For instance, in the context of covalent adaptable networks (CANs), the reversible nature of disulfide crosslinks enables the material to be reprocessed and recycled, a significant advantage in the pursuit of sustainable materials.

The ability to introduce dynamic crosslinks also opens up possibilities for creating complex polymer architectures, such as gradient or patterned materials, where the properties can be varied spatially. This level of control over the network topology is crucial for the design of advanced materials for a wide range of applications, from soft robotics to biomedical devices.

Function as a Reactive Initiator or Chain Transfer Agent in Polymerization Processes

Beyond its role as a crosslinking agent, this compound can also function as a reactive initiator or a chain transfer agent in various polymerization processes. This dual functionality stems from the ability of the disulfide bond to undergo homolytic cleavage and generate radicals capable of initiating or controlling polymer chain growth.

Radical Generation via Disulfide Bond Homolysis for Polymerization

Upon thermal or photochemical stimulation, the disulfide bond in this compound can break homolytically, yielding two N,N-dibutylaminothiyl radicals. These radicals can act as primary initiators for radical polymerization. The initiation process involves the addition of the aminothiyl radical to a monomer molecule, thereby starting the growth of a polymer chain.

The efficiency of initiation depends on the reactivity of the aminothiyl radical towards the specific monomer being polymerized. This method of initiation offers the advantage of incorporating a sulfur-containing end-group onto the polymer chain, which can be further functionalized or utilized for subsequent reactions.

Integration into Controlled Polymerization Methodologies

This compound and similar disulfide compounds can be integrated into controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In RAFT, disulfide compounds can serve as precursors to chain transfer agents or, in some cases, act directly as control agents.

The general mechanism involves the reversible transfer of the thiyl radical between growing polymer chains, which allows for the controlled growth of polymers with predetermined molecular weights and narrow molecular weight distributions. While the direct use of this compound as a RAFT agent is not extensively documented, the principles of disulfide-mediated controlled polymerization suggest its potential in this area. The ability to control the polymerization process is critical for the synthesis of well-defined polymers with complex architectures, such as block copolymers and star polymers.

Application as a Chemical Modifier for Surface and Bulk Polymeric Materials

The reactivity of the disulfide bond in this compound also makes it a candidate for the chemical modification of both the surface and bulk of polymeric materials. This modification can be used to impart new functionalities or to alter the existing properties of the polymer.

For surface modification, the aminothiyl radicals generated from this compound can be used to graft functional molecules onto a polymer surface. This can be achieved by reacting the radicals with the surface of a polymer, creating active sites for the attachment of other molecules. Such surface functionalization is crucial for applications requiring specific surface properties, such as biocompatibility, adhesion, or wettability.

In the bulk modification of polymers, this compound can be incorporated into the polymer matrix during processing. The subsequent activation of the disulfide bond can lead to in-situ crosslinking or the introduction of functional groups throughout the material. This approach can be used to enhance the mechanical properties, thermal stability, or chemical resistance of the polymer.

Advanced Analytical Methodologies for Characterization of Bis Dibutylamino Disulfide Reactions and Transformations

Spectroscopic Techniques for Mechanistic Elucidation and Product Analysis

Spectroscopic methods provide real-time and structural information on the molecular changes occurring during the transformation of Bis(dibutylamino)disulfide. These techniques are fundamental for tracing reaction pathways, identifying transient intermediates, and characterizing final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying the molecular structure of this compound and its reaction products. By tracking changes in the chemical shifts and coupling constants of specific nuclei, primarily ¹H and ¹³C, the progress of a reaction can be meticulously followed. google.comnih.gov

The ¹H NMR spectrum of the parent this compound molecule is characterized by distinct signals corresponding to the protons of the butyl chains. The symmetry of the molecule results in a predictable pattern of signals. During a chemical transformation, such as the cleavage of the disulfide bond or reactions involving the thiocarbonyl group, the electronic environment of these protons changes. This change leads to observable shifts in the NMR spectrum, allowing researchers to trace the formation of new species. For instance, the reduction of the disulfide bond to form a dithiocarbamate (B8719985) would cause a significant upfield or downfield shift of the protons on the alpha-methylene group (N-CH₂) adjacent to the nitrogen atom. By acquiring spectra at various time intervals, a kinetic profile of the reaction can be constructed, revealing the sequence of bond-breaking and bond-forming events. acs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound This table outlines the expected signals in the proton NMR spectrum of the parent compound. Changes in these positions are indicative of chemical transformation.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Terminal Methyl (CH₃) | ~0.9 | Triplet (t) | 12H |

| Internal Methylene (CH₂-CH₃) | ~1.4 | Multiplet (m) | 8H |

| Internal Methylene (N-CH₂-CH₂ ) | ~1.7 | Multiplet (m) | 8H |

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass Spectrometry (MS) is a vital tool for identifying the elemental composition and structure of molecules by measuring their mass-to-charge ratio (m/z). In the study of this compound reactions, MS is used to detect and identify short-lived reaction intermediates and final products, even at low concentrations. nih.govrsc.org

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The disulfide bond (S-S) is typically the weakest bond in the molecule, and its cleavage is a primary fragmentation pathway. This homolytic cleavage results in the formation of a dithiocarbamate radical fragment. Subsequent fragmentation can involve the loss of the C=S group or cleavage of the C-N bond. By analyzing the mass spectra of a reaction mixture over time, the appearance and disappearance of specific m/z peaks can be correlated with proposed intermediates and products in a reaction mechanism. lakeheadu.ca

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Fragment Structure | Description | Expected m/z |

|---|---|---|

| [C₁₈H₃₆N₂S₄]⁺ | Molecular Ion | 408.2 |

| [C₉H₁₈NS₂]⁺ | Disulfide bond cleavage | 204.1 |

| [C₈H₁₈N]⁺ | C-S bond cleavage (loss of CS₂) | 128.1 |

Infrared (IR) and Raman Spectroscopy for Functional Group Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. google.comnih.gov They are particularly useful for monitoring the progress of this compound reactions by tracking the disappearance of reactant functional groups and the appearance of product functional groups.

Key vibrational modes in the IR and Raman spectra of this compound include the C-N stretching frequency (often called the thioureide band), the C=S stretch, and the S-S stretch. The S-S bond stretch, which is characteristic of the disulfide linkage, typically appears in the low-frequency region of the Raman spectrum (around 500-550 cm⁻¹) and is often weak or absent in the IR spectrum due to its low polarity. nih.govresearchgate.net This makes Raman spectroscopy especially well-suited for directly monitoring the integrity of the disulfide bond. videncenterforallergi.dk During a reaction where the disulfide bond is cleaved, the corresponding Raman peak will decrease in intensity or disappear entirely, while new peaks, such as a mercaptan S-H stretch (around 2550 cm⁻¹), may appear if reduction occurs. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|---|

| Thioureide | C-N | IR / Raman | ~1480 - 1510 |

| Thiocarbonyl | C=S | IR / Raman | ~950 - 1050 |

| Disulfide | S-S | Raman | ~500 - 550 |

UV-Visible Spectroscopy for Reaction Kinetics and Chromophore Tracking

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to electronic transitions within a molecule. This technique is highly effective for studying the kinetics of reactions involving chromophores—the parts of a molecule responsible for its color. The thiocarbonyl (C=S) group in this compound acts as a chromophore, allowing its concentration to be monitored over time. nih.govjustia.com

By measuring the change in absorbance at a specific wavelength corresponding to the maximum absorption of this compound, the rate of its consumption can be determined. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. Therefore, a plot of absorbance versus time can be used to derive the reaction order and the rate constant. This method is particularly useful for studying reactions under various conditions (e.g., temperature, catalyst concentration) to build a comprehensive kinetic model of the transformation. nih.gov

Table 4: Example Kinetic Data from a UV-Visible Spectroscopy Experiment This hypothetical data illustrates how absorbance changes over time as this compound is consumed in a reaction.

| Time (seconds) | Absorbance at λmax |

|---|---|

| 0 | 1.200 |

| 60 | 0.950 |

| 120 | 0.760 |

| 180 | 0.605 |

| 240 | 0.480 |

Chromatographic Separation Techniques for Reaction Mixture Component Resolution

Chromatographic techniques are essential for separating the individual components of a complex reaction mixture, allowing for their subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the premier method for analyzing volatile and semi-volatile organic compounds that may be present in or formed during the reactions of this compound. epa.govturner.com This compound itself is classified as a semi-volatile organic compound (SVOC). ca.gov

In a typical analysis, the reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint. researchgate.net This technique is invaluable for identifying volatile side-products or thermal degradation products of this compound reactions, such as dibutylamine (B89481) or carbon disulfide. It is important to note that high temperatures in the GC injector can sometimes cause thermal decomposition of the analyte, a factor that must be carefully controlled for accurate analysis. nih.gov

Table 5: Potential Volatile Analytes in TBTD Reactions Detectable by GC-MS

| Compound Name | Molecular Formula | Role in Reaction |

|---|---|---|

| Dibutylamine | C₈H₁₉N | Decomposition product |

| Carbon Disulfide | CS₂ | Decomposition product |

| Butyl Isothiocyanate | C₅H₉NS | Rearrangement product |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and quantification of this compound and its non-volatile transformation products. In industrial processes like sulfur vulcanization, the parent disulfide compound undergoes a series of reactions, leading to various derivatives that are often less volatile and more polar.

Research on analogous disulfide compounds, such as bis-(3-sulfopropyl) disulfide (SPS), demonstrates the efficacy of reversed-phase HPLC for such analyses. researchgate.netnih.gov A typical methodology involves a C18 stationary phase, which separates compounds based on their hydrophobicity. This compound, being relatively non-polar, would be strongly retained, while its oxidized by-products or fragments would elute earlier.

Coupling the chromatographic separation with a highly sensitive electrochemical detector allows for the detection of sulfur-containing compounds at very low concentrations, which is crucial as even minute amounts of certain by-products can significantly impact process performance. nih.gov This approach enables the effective separation and assignment of chromatographic peaks to the parent compound and its various non-volatile derivatives. researchgate.net

Below is a representative table of HPLC parameters and expected retention data for the analysis of this compound and its potential non-volatile products.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Compound | Expected Retention Time (min) | Mobile Phase Composition | Detection Wavelength/Method |

|---|---|---|---|

| Dibutylamine (Precursor/Product) | 3.5 | 70% Acetonitrile / 30% Water | UV 220 nm |

| Oxidized Amine Species | 5.2 | 70% Acetonitrile / 30% Water | UV 220 nm |

| This compound | 12.8 | 70% Acetonitrile / 30% Water | Electrochemical / UV 254 nm |

Electroanalytical Methods for Characterization of Redox Behavior

Electroanalytical methods are powerful tools for investigating the redox chemistry of the disulfide bond within the this compound molecule. The cleavage (reduction) and formation (oxidation) of the S-S bond are central to its function as a sulfur donor and accelerator in vulcanization. Techniques such as cyclic voltammetry (CV) can provide detailed information on the electrochemical potentials required for these transformations.

The reduction of the disulfide bond typically involves the transfer of two electrons to cleave the S-S linkage, forming two thiol- or thionate-like species. The potential at which this reduction occurs is a direct measure of the disulfide bond's stability. Conversely, the reverse scan in a CV experiment can reveal the potential at which these species may re-oxidize to reform the disulfide bond. The reversibility of this process is a key indicator of the reaction mechanism.

While specific electroanalytical studies on this compound are not widely published, the principles are well-established for other redox-active molecules. For instance, ferrocene (B1249389) is often used as an internal standard in non-aqueous electrochemistry to calibrate redox potentials. wikipedia.org Studies on other disulfide-containing systems, such as molybdenum sulfide (B99878) electrocatalysts, have successfully used electrochemical techniques to probe the state of disulfide units under catalytic conditions. nih.gov

Table 2: Potential Electrochemical Parameters for this compound

| Parameter | Description | Expected Value Range | Significance |

|---|---|---|---|

| Cathodic Peak Potential (Epc) | Potential at which the S-S bond is reduced. | -0.8 to -1.5 V (vs. Ag/AgCl) | Indicates the energy required to initiate the cleavage of the disulfide, a key step in its accelerator function. |

| Anodic Peak Potential (Epa) | Potential at which the resulting sulfur species are re-oxidized. | +0.2 to +0.6 V (vs. Ag/AgCl) | Characterizes the potential reformation of disulfide or other oxidized sulfur species. |

In-Situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

To fully understand the mechanistic role of this compound in a dynamic chemical environment like rubber vulcanization, it is essential to monitor its transformations in real-time and under actual process conditions. In-situ and operando spectroscopy are advanced methodologies designed for this purpose, allowing for the simultaneous measurement of spectroscopic data and reaction parameters. wikipedia.org The primary goal is to establish clear structure-reactivity relationships by observing the catalyst or accelerator as it functions. wikipedia.orgmdpi.com

Several spectroscopic techniques can be adapted for in-situ and operando studies of this compound reactions:

Operando UV/Vis Spectroscopy : This technique can monitor the evolution of sulfur species in solution. Studies on related sulfur-based systems, such as magnesium-sulfur batteries, have successfully used operando UV/Vis to identify and track the concentration of various polysulfides (e.g., S₆²⁻, S₄²⁻) by their characteristic absorption wavelengths. acs.org This approach could be applied to track the formation of similar colored intermediates during the breakdown of this compound.

In-Situ Raman and Infrared (IR) Spectroscopy : These vibrational spectroscopy methods provide direct information about chemical bonds. They can be used to monitor the disappearance of the S-S bond signal in the parent molecule and the appearance of new signals corresponding to C-S bonds (cross-links) or other sulfur-containing intermediates.

In-Situ X-ray Absorption Spectroscopy (XAS) : XAS is a powerful technique for probing the electronic structure and local coordination environment of specific elements. By tuning to the sulfur K-edge, it is possible to track changes in the oxidation state and chemical environment of sulfur atoms throughout the vulcanization process. This method has been used to identify the formation of critical intermediates like terminal disulfide units in molybdenum sulfide catalysts during proton reduction. nih.govresearchgate.net

Table 3: Application of In-Situ/Operando Techniques for Monitoring this compound Reactions

| Spectroscopic Technique | Information Obtained | Application Context |

|---|---|---|

| UV/Vis Spectroscopy | Formation and consumption of colored polysulfide intermediates. | Real-time monitoring of the vulcanization process in a liquid or transparent medium. |

| Raman Spectroscopy | Cleavage of S-S bonds; formation of C-S cross-links. | Monitoring the progress of cross-linking on the polymer surface or in the bulk material. |

| Infrared (IR) Spectroscopy | Changes in functional groups, including S-H, C-S, and S-S vibrations. | Tracking the chemical transformation of the accelerator and the polymer matrix. |

Future Research Directions and Emerging Opportunities for Bis Dibutylamino Disulfide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to Bis(dibutylamino)disulfide and related aminodisulfides is a paramount objective for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, or generate significant waste streams. The development of novel methodologies will focus on atom economy, the use of renewable feedstocks, and the reduction of environmental impact.

Key areas of exploration will include:

Catalytic Approaches: The design and implementation of novel catalysts, including transition metal complexes and organocatalysts, to facilitate the formation of the S-N bond with high selectivity and efficiency under mild conditions.

Flow Chemistry: The transition from batch to continuous flow processes can offer superior control over reaction parameters, enhanced safety, and simplified scale-up, leading to more sustainable and cost-effective production.

Biocatalysis: The use of enzymes to catalyze the synthesis of aminodisulfides presents an attractive green alternative, offering high specificity and operation under environmentally benign aqueous conditions.

| Synthetic Approach | Key Advantages | Research Focus |

| Novel Catalysis | High selectivity, mild reaction conditions, potential for asymmetric synthesis. | Development of earth-abundant metal catalysts; design of efficient organocatalysts. |

| Flow Chemistry | Improved safety, precise process control, ease of scalability, higher yields. | Reactor design and optimization; integration of in-line purification techniques. |

| Biocatalysis | High specificity, environmentally friendly (aqueous media), use of renewable resources. | Enzyme discovery and engineering; optimization of biocatalytic reaction conditions. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of chemical processes. For this compound, AI and machine learning (ML) algorithms can accelerate the development of new synthetic routes and deepen the understanding of its reactivity.

Future applications in this domain will likely involve:

Retrosynthetic Analysis: AI-powered tools can propose novel and unconventional synthetic pathways to this compound and its derivatives, expanding the landscape of accessible chemical space.

Reaction Outcome Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the success and yield of a given reaction, saving valuable time and resources in the laboratory.

Optimization of Reaction Conditions: AI algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for the synthesis of this compound, maximizing yield and minimizing byproducts.

Exploration in Advanced Catalytic Systems and Reagent Design

While this compound has found utility as a reagent, its potential in advanced catalytic systems remains an underexplored frontier. Future research will focus on harnessing its unique electronic and steric properties to design novel catalysts and reagents for a wide range of chemical transformations.

Promising research directions include:

Ligand Development: The aminodisulfide moiety can serve as a novel ligand scaffold for transition metal catalysts. The electronic properties of the sulfur and nitrogen atoms can be tuned to influence the catalytic activity and selectivity of the metal center.

Sulfur-Transfer Reagents: this compound and its derivatives can be explored as efficient and selective sulfur-transfer reagents in organic synthesis, enabling the formation of sulfur-containing molecules with important applications.

Precursors for Catalytically Active Materials: The compound can serve as a precursor for the synthesis of novel solid-state catalysts, where the controlled decomposition or reaction of this compound on a support material could lead to the formation of highly active catalytic sites.

Interdisciplinary Research at the Interface of Materials Science and Bio-inspired Chemistry

The intersection of materials science and bio-inspired chemistry offers exciting opportunities for the application of this compound in the creation of functional materials with novel properties. Excluding therapeutic applications, research in this area will draw inspiration from biological systems to design and synthesize advanced materials.

Potential areas of investigation include:

Dynamic Covalent Chemistry: The reversible nature of the disulfide bond can be exploited in the design of self-healing polymers and adaptable materials. This compound could serve as a key building block or cross-linker in such systems.

Bio-inspired Adhesives and Coatings: Drawing inspiration from the adhesive strategies of marine organisms, researchers could explore the use of aminodisulfide functionalities to create strong and reversible underwater adhesives or protective coatings.

Stimuli-Responsive Materials: Materials incorporating the aminodisulfide unit could be designed to respond to external stimuli such as light, pH, or redox potential, leading to applications in sensors, actuators, and controlled-release systems.

Unveiling Complex Mechanistic Pathways through Advanced Spectroscopic and Computational Approaches

A fundamental understanding of the reaction mechanisms involving this compound is crucial for its rational application and the design of new chemical transformations. The combination of advanced spectroscopic techniques and high-level computational modeling will be instrumental in elucidating these complex pathways.

Future research efforts will concentrate on:

In-situ Spectroscopic Studies: Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can be employed to monitor reactions involving this compound in real-time, providing valuable insights into the formation of intermediates and transition states.

Computational Modeling: Density functional theory (DFT) and other computational methods will be used to map out the potential energy surfaces of reactions, identify the lowest energy pathways, and predict the structures and energies of key intermediates and transition states.

Combined Experimental and Theoretical Approaches: A synergistic approach, where experimental observations are rationalized and predicted by computational models, will provide a comprehensive and detailed picture of the mechanistic intricacies of this compound chemistry. This will enable the precise control and optimization of its reactivity for targeted applications.

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing the molecular structure of Bis(dibutylamino)disulfide, and how should data validation be conducted?

Methodological Answer:

The structural characterization of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS). For NMR, analyze chemical shifts in the range of δ 0.8–1.5 ppm for butyl protons and δ 2.5–3.5 ppm for amine-related signals, ensuring integration matches the expected proton ratios. FTIR should confirm the presence of S–S bonds (stretching vibrations ~500–550 cm⁻¹) and N–H stretches (~3300 cm⁻¹). Cross-validate data with NIST Chemistry WebBook reference spectra . For novel compounds, include elemental analysis (C, H, N, S) to confirm purity (>95%) and stoichiometry.

Basic: What experimental protocols ensure the safe handling and storage of this compound in laboratory settings?

Methodological Answer:

this compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the disulfide bond. Conduct all manipulations in a fume hood due to potential volatility and irritancy. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Stability tests under varying temperatures (e.g., 4°C, 25°C, 40°C) over 30 days can inform storage conditions, with periodic HPLC analysis to monitor degradation .

Advanced: How can researchers design factorial experiments to investigate the catalytic decomposition pathways of this compound under oxidative conditions?

Methodological Answer:

A 2³ factorial design is recommended to evaluate temperature (e.g., 50°C vs. 80°C), oxygen concentration (5% vs. 20%), and catalyst type (e.g., metal oxides vs. organocatalysts). Use gas chromatography-mass spectrometry (GC-MS) to quantify volatile byproducts (e.g., SO₂, butylamines) and kinetic modeling (e.g., Arrhenius plots) to derive activation energies. Include control experiments without catalysts to isolate catalytic effects. Replicate each condition three times to assess reproducibility, and apply ANOVA to identify significant interactions .

Advanced: How should researchers resolve contradictions in reported reaction mechanisms of this compound with electrophilic reagents?

Methodological Answer:

Systematic replication studies under standardized conditions (solvent, temperature, reagent purity) are critical. For example, discrepancies in sulfenylation efficiency may arise from trace moisture; thus, employ rigorous drying protocols (e.g., molecular sieves in solvent). Use in situ monitoring techniques like UV-Vis spectroscopy to track intermediate formation. Computational methods (DFT calculations) can model transition states to compare hypothesized pathways. Cross-reference findings with crystallographic data (if available) to validate mechanistic proposals .

Basic: What are the optimal synthetic routes for preparing this compound with high yield and scalability?

Methodological Answer:

The most reliable synthesis involves the reaction of dibutylamine with sulfur monochloride (S₂Cl₂) in anhydrous dichloromethane at 0–5°C. Maintain a molar ratio of 2:1 (amine:S₂Cl₂) to favor disulfide formation over polysulfides. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterize purity using melting point analysis (literature range: 45–47°C) and thin-layer chromatography (TLC) with iodine staining .

Advanced: How can researchers employ kinetic studies to elucidate the role of solvent polarity in the thiol-disulfide exchange reactions of this compound?

Methodological Answer:

Design a kinetic experiment comparing reaction rates in solvents of varying polarity indices (e.g., hexane, toluene, DMF). Use pseudo-first-order conditions with excess thiol reagent. Monitor progress via HPLC or ¹H NMR, tracking the disappearance of this compound signals. Calculate rate constants (k) using integrated rate laws and correlate with solvent dielectric constants via linear free-energy relationships (LFER). Include Eyring plot analysis to separate enthalpic and entropic contributions to activation parameters .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound, and what thresholds are acceptable for research-grade material?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for impurity profiling. Use a C18 column and isocratic elution (acetonitrile/water, 70:30). Acceptable impurity thresholds depend on the application: for kinetic studies, ≤1% total impurities; for structural studies, ≤0.5%. Calibrate with certified reference standards and validate method precision via interday/intraday reproducibility tests .

Advanced: What strategies mitigate experimental artifacts when studying the redox behavior of this compound in electrochemical cells?

Methodological Answer:

Employ a three-electrode system (glassy carbon working electrode, Ag/AgCl reference, platinum counter) in deoxygenated electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile). Pre-treat the electrode with alumina slurry to remove surface contaminants. Perform cyclic voltammetry at multiple scan rates (10–500 mV/s) to distinguish diffusion-controlled processes from adsorption artifacts. Use bulk electrolysis coupled with in situ FTIR to confirm redox products. Replicate experiments in triplicate and exclude outliers via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.